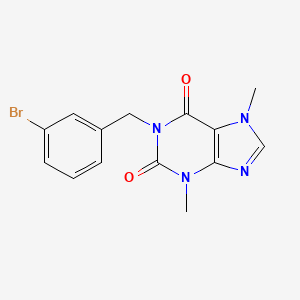

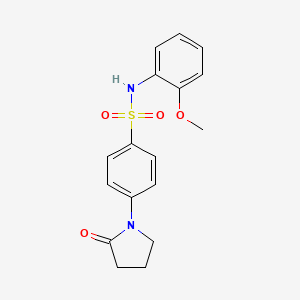

![molecular formula C14H16N4OS B5855248 3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)

3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

科学研究应用

Antibacterial and Antifungal Applications

Triazoles, such as the compound , are known for their antibacterial and antifungal properties . The presence of the triazole-thiol moiety can lead to variations in biological activity, making it a valuable compound for developing new antimicrobial agents. Its efficacy against various bacterial and fungal strains can be explored to address antibiotic resistance issues.

Anticancer Research

The structural features of triazoles have been associated with anticancer activities . Research into the compound’s potential as a chemotherapeutic agent could provide insights into its mechanism of action against cancer cells, possibly leading to the development of new cancer treatments.

Antioxidant Activity

Compounds with a triazole ring have shown antioxidant properties, which are crucial in combating oxidative stress in cells . This compound could be studied for its ability to neutralize free radicals, thereby contributing to the prevention of diseases caused by oxidative damage.

Anticonvulsant Effects

The compound’s triazole core is linked with anticonvulsant effects, suggesting its use in the treatment of epilepsy and other seizure disorders . Further research could determine its effectiveness and safety profile in comparison to existing anticonvulsant medications.

Sensor Development

Heterocyclic compounds like this one have applications in developing sensors for optical and electrical detection . The compound could be utilized in creating sensitive and selective sensors for various environmental and biological analytes.

Organic Synthesis Intermediates

Due to its reactive sulfur moiety, the compound can serve as an intermediate in organic synthesis . It could be used to synthesize a wide range of heterocyclic compounds with diverse biological activities.

Anti-Inflammatory and Analgesic Research

The triazole derivative’s potential for anti-inflammatory and analgesic activities makes it a candidate for the development of new anti-inflammatory drugs and pain relievers .

Neuropharmacological Applications

Triazole derivatives have been studied for their effects on various neuropharmacological targets, including inducing analgesia, hypotension, and diuresis, as well as affecting food intake and memory processes . This compound could be investigated for its therapeutic potential in these areas.

属性

IUPAC Name |

2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-12(18-8-4-5-9-18)10-20-14-15-13(16-17-14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTKAQHTJIDQHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329094 |

Source

|

| Record name | 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone | |

CAS RN |

663212-10-0 |

Source

|

| Record name | 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)

![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)

![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)

![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)

![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)

![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)